2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S2/c1-9-2-4-10(5-3-9)11-7-23-14(17-11)19-13(22)8-24-15-18-12(21)6-16-20-15/h2-7H,8H2,1H3,(H,17,19,22)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCUEBOTMVOQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a heterocyclic compound featuring a triazine and thiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical formula of the compound is . The structural components include:
- Thiazole ring : Contributes to antimicrobial and anticancer activities.
- Triazine moiety : Known for its role in various pharmacological activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazine rings exhibit significant antimicrobial properties. For instance:
- Thiazoles have been shown to possess activity against various fungi and bacteria. A study reported that thiazole derivatives displayed minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM against Candida albicans and Aspergillus niger .
Antitumor Activity
The compound's potential as an anticancer agent is noteworthy. Thiazole derivatives have demonstrated cytotoxic effects in various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | A-431 | 1.61 ± 1.92 |
| Compound 10 | Jurkat | 1.98 ± 1.22 |
The presence of electron-donating or withdrawing groups on the thiazole ring significantly influences the cytotoxicity .
Anticonvulsant Properties
Certain thiazole derivatives have also shown anticonvulsant activity in animal models. For example, a derivative with a similar structure was found to eliminate tonic extensor phases in seizure models, indicating potential therapeutic applications in epilepsy .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Electron-withdrawing groups : Enhance antimicrobial activity by increasing lipophilicity.
- Substituents on the thiazole ring : Influence cytotoxicity; for instance, methyl groups at specific positions have been correlated with increased activity .
- Triazine modifications : Altering the substituents on the triazine ring can lead to variations in pharmacological effects.
Case Studies
Several studies have investigated compounds similar to this compound:
- Synthesis and Testing : A series of thiazole-containing compounds were synthesized and evaluated for their anticancer activities against human glioblastoma cells. The most active compounds exhibited IC50 values significantly lower than standard treatments like doxorubicin .
- Mechanistic Studies : Molecular dynamics simulations revealed that certain derivatives interact with target proteins primarily through hydrophobic contacts, suggesting a mechanism of action that could be exploited for drug design .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Thiazole-Acetamide Derivatives
Several analogs share the N-(4-(p-tolyl)thiazol-2-yl)acetamide backbone but differ in substituents linked via the acetamide sulfur or nitrogen:
Key Observations :
- Piperazine vs. Triazinone: Piperazine-containing analogs (e.g., compounds 13–15) exhibit higher molecular weights and melting points compared to the target compound, likely due to increased hydrogen-bonding capacity and rigidity .
- Substituent Effects : The p-tolyl group in the target compound may enhance metabolic stability compared to electron-withdrawing groups (e.g., chloro in compound 14) .
Triazinone Derivatives
Compounds with the 5-oxo-4,5-dihydro-1,2,4-triazin-3-yl group exhibit diverse bioactivities:
Key Observations :
- Linkage Type : The thioether in the target compound may confer greater flexibility than sulfonamide or hydrazide linkages, affecting binding kinetics .
- Synergistic Effects: Combining thiazole and triazinone moieties could enhance multitarget activity, as seen in other hybrid molecules .
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes and characterization techniques for 2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-(p-tolyl)thiazol-2-yl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Thioether formation : Reacting a 1,2,4-triazin-3-thiol derivative with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the thioether linkage .
Amide coupling : Condensation of the intermediate with 4-(p-tolyl)thiazol-2-amine using coupling agents like EDC/HOBt .
Characterization :
Q. Which structural features of this compound are critical for its biological activity?
Methodological Answer: Key features include:
- Triazinone core : The 5-oxo-4,5-dihydro-1,2,4-triazin-3-yl group may act as a hydrogen-bond acceptor, enhancing target binding .
- Thioether bridge : Improves metabolic stability compared to oxygen/sulfur analogs .
- p-Tolyl-thiazole : The hydrophobic substituent likely enhances membrane permeability .
These features are validated via comparative bioactivity assays with structural analogs .
Q. What in vitro assays are commonly used to evaluate its biological activity?
Methodological Answer:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .
Control experiments with structurally related compounds (e.g., triazole derivatives) are critical for specificity validation .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale production?
Methodological Answer:
- Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
- Catalysis : Use Pd/C or Ni catalysts for selective thioether formation, improving yield from ~60% to >85% .
- Purification : Employ flash chromatography (hexane:EtOAc gradient) followed by recrystallization (petroleum ether/EtOAc) .
Q. How can computational methods guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Docking simulations : Use AutoDock Vina to predict binding modes with targets like EGFR or COX-2 .
- QSAR modeling : Train models on bioactivity data from triazinone/thiazole analogs to predict IC50 values .
- DFT calculations : Analyze electron density at the thioether sulfur to predict nucleophilic reactivity .
Experimental validation via site-directed mutagenesis (e.g., modifying the triazinone core) resolves computational predictions .
Q. How can solubility challenges in biological assays be addressed?
Methodological Answer:
Q. How should contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., higher activity against Gram-positive bacteria vs. fungi) .
- Dose-response validation : Repeat assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out protocol variability .
- Metabolite profiling : Use LC-MS to detect degradation products that may interfere with assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
